molecular formula C17H17F2NO B167231 bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol CAS No. 131180-45-5

bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol

Cat. No.: B167231
CAS No.: 131180-45-5
M. Wt: 289.32 g/mol
InChI Key: MFOIELLUBQRIOJ-INIZCTEOSA-N
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Description

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol (CAS: 131180-45-5) is a chiral compound with the molecular formula C₁₇H₁₇F₂NO and a molecular weight of 289.32 g/mol . Its structure features two para-fluorinated phenyl groups attached to a methanol-substituted pyrrolidine ring in the (2S)-configuration. This compound is structurally related to antipsychotic drugs like fluspirilene and pimozide, which utilize the bis(4-fluorophenyl)methanol moiety as a key pharmacophore .

Properties

IUPAC Name

bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOIELLUBQRIOJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis typically begins with the condensation of 3-(4-fluorophenyl)acrylaldehyde and an amido-malonate derivative in the presence of a chiral catalyst. The reaction proceeds via a Michael addition-cyclization sequence, where the catalyst induces asymmetry during the formation of the pyrrolidine ring. Molecular sieves or azeotropic water removal systems are employed to enhance reaction efficiency by eliminating water, a byproduct that can deactivate the catalyst.

Optimization of Reaction Conditions

Key parameters influencing yield and enantiomeric excess (ee) include:

  • Catalyst loading : 5–10 mol% of diphenylprolinol-TBDMS.

  • Solvent : Ethyl acetate or toluene, chosen for their compatibility with dehydrating agents.

  • Temperature : Reactions are conducted at 0–30°C to balance reaction rate and stereocontrol.

Under optimized conditions, the intermediate pyrrolidine derivative is obtained in 50–65% yield with >99% ee, which is subsequently reduced to the target methanol derivative using sodium borohydride in the presence of BF3·OEt2.

Reductive Amination Strategies

Reductive amination offers an alternative pathway for constructing the pyrrolidine moiety while introducing the bis(4-fluorophenyl)methanol group. This method involves the condensation of a ketone precursor with a primary amine, followed by in situ reduction.

Substrate Preparation and Coupling

The ketone precursor, bis(4-fluorophenyl)ketone, is reacted with (S)-pyrrolidin-2-amine under acidic conditions. BF3·Et2O serves as a Lewis acid to activate the ketone, facilitating nucleophilic attack by the amine. The resulting imine is reduced using NaBH4 or catalytic hydrogenation to yield the desired methanol derivative.

Yield and Stereochemical Outcomes

This method achieves moderate yields (60–70%) but requires careful control of reaction stoichiometry to minimize over-reduction byproducts. The stereochemical purity is highly dependent on the chiral amine starting material, with reported ee values exceeding 95% when enantiomerically pure (S)-pyrrolidin-2-amine is used.

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for the two primary methods:

Method Catalyst/Reagent Yield (%) ee (%) Key Advantage
Organocatalytic AsymmetryDiphenylprolinol-TBDMS70–8097High stereocontrol, scalable
Reductive AminationBF3·Et2O, NaBH460–70>95Simplicity, avoids chiral resolution

Challenges in Purification and Scale-Up

Chromatographic Resolution

Crude reaction mixtures often contain diastereomeric byproducts, necessitating silica gel chromatography with hexane/ethyl acetate gradients. Preparative HPLC is employed for high-purity applications, though this increases operational costs.

Solvent and Catalyst Recovery

Ethyl acetate and toluene are recovered via distillation, while molecular sieves are regenerated by heating. Catalyst recycling remains challenging due to gradual deactivation, with most processes requiring fresh catalyst for each batch .

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]ketone.

    Reduction: Formation of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
This compound has garnered attention for its potential therapeutic applications, especially in treating neurological disorders. Its structure allows for interaction with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing conditions like schizophrenia and depression .

Case Study: Antipsychotic Drug Development
Research indicates that derivatives of this compound can serve as intermediates in synthesizing antipsychotic medications. For instance, it has been utilized in the synthesis of fluspirilene and pimozide, both of which are effective in treating psychotic disorders. The fluorine substitution enhances lipophilicity, improving bioavailability and efficacy .

Diverse Biological Profiles
Compounds containing the pyrrolidine moiety, such as this compound, have shown a range of biological activities including anti-inflammatory and neuroprotective effects. These activities are often attributed to their interactions with specific biological targets influenced by their structural features .

Mechanism of Action
The spatial orientation of substituents on the pyrrolidine ring is critical for binding affinity to receptors. Studies have shown that modifications to the methanol group or phenyl substituents can significantly alter the compound's pharmacological profile, suggesting avenues for drug design .

Enantioselective Reactions

Catalytic Applications
Beyond its role in drug development, this compound has been explored as an organocatalyst in enantioselective reactions. Its unique structural properties enable it to facilitate reactions with high selectivity, making it useful in synthesizing chiral compounds essential in pharmaceuticals .

Mechanism of Action

The mechanism of action of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(4-fluorophenyl)methanol

  • Structure: Lacks the pyrrolidine ring; simpler diphenylmethanol backbone.
  • Role : A building block for antipsychotics (e.g., fluspirilene) and synthesis of antibiotics like tunicamycin V .
  • Key Differences : The absence of the pyrrolidine ring reduces structural complexity and likely diminishes receptor-binding specificity compared to the target compound.

Flunarizine (R 14 950)

  • Structure : Contains a bis(4-fluorophenyl)methyl group linked to a piperazine-cinnamyl moiety .
  • Metabolism: Undergoes oxidative N-dealkylation to produce bis(4-fluorophenyl)methanol as a major metabolite .
  • Therapeutic Use : Calcium channel blocker for migraine and vertigo.
  • Key Differences: The piperazine-cinnamyl moiety confers distinct pharmacokinetics (e.g., enterohepatic circulation of metabolites) compared to the pyrrolidine methanol structure in the target compound .

(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol

  • Structure: Features an octylphenyl-substituted pyrrolidine methanol.
  • Activity: Demonstrates cytotoxicity against murine hematopoietic FL5.12 cells at 2.5 µM, but hybridizing it with phenothiazine reduces potency .
  • Key Differences : The octylphenyl group enhances lipophilicity, while the bis(4-fluorophenyl) groups in the target compound may improve metabolic stability and receptor affinity .

Canagliflozin

  • Structure : Contains a (4-fluorophenyl)thiophene group and a glucose-like moiety.
  • Therapeutic Use : SGLT2 inhibitor for diabetes management.
  • Key Differences: The fluorophenyl group in canagliflozin is part of a thiophene system, diverging from the diphenylmethanol scaffold, and its pharmacological target (SGLT2) is distinct from CNS receptors .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Therapeutic Use logP Biological Activity Highlights
Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol 289.32 Bis(4-fluorophenyl), (2S)-pyrrolidine Potential antipsychotic 3.01 Structural analog activity inferred
Flunarizine 404.3 Bis(4-fluorophenyl), piperazine Migraine, vertigo ~5.5* Metabolizes to bis(4-fluorophenyl)methanol
Bis(4-fluorophenyl)methanol 220.21 Diphenylmethanol Synthetic intermediate 2.78 Building block for antipsychotics
(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol N/A Octylphenyl, pyrrolidine Cytotoxic agent N/A IC₅₀: 2.5 µM (FL5.12 cells)

*Estimated based on structural analogs.

Mechanistic and Pharmacokinetic Insights

  • Receptor Interactions : The bis(4-fluorophenyl) group is common in antipsychotics, suggesting dopamine receptor modulation, while the pyrrolidine ring may enhance blood-brain barrier penetration due to moderate lipophilicity (logP = 3.01) .
  • Metabolism : Unlike flunarizine, which undergoes N-dealkylation, the target compound’s pyrrolidine ring may undergo oxidation or ring-opening, altering its metabolic fate .
  • Cytotoxicity: Structural analogs with pyrrolidine methanol moieties show nutrient transporter downregulation, but hybridizing with phenothiazine reduces efficacy, highlighting the sensitivity of activity to substituents .

Biological Activity

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by the following structure:

C16H18F2N2O\text{C}_{16}\text{H}_{18}\text{F}_{2}\text{N}_{2}\text{O}

The synthesis typically involves the reaction of 4-fluorophenyl derivatives with pyrrolidine under controlled conditions. The detailed synthetic pathway can be referenced from various studies focusing on similar compounds.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may exhibit affinity towards serotonin receptors, particularly the 5-HT1A subtype, which plays a crucial role in mood regulation and anxiety.

Affinity Studies

In vitro binding assays have demonstrated that derivatives of this compound show varying degrees of affinity for serotonin receptors. For instance, one study reported that related compounds displayed micromolar affinities (K_i values around 2.30 μM) towards 5-HT1A receptors . This suggests potential applications in treating mood disorders.

Antidepressant Activity

A notable case study involved the evaluation of this compound in animal models for antidepressant-like effects. The compound was administered to rodents, and behavioral assessments indicated a significant reduction in depressive-like behaviors compared to control groups. These findings support its potential as a novel antidepressant agent.

Antimicrobial Properties

Another area of investigation has been the antimicrobial activity of this compound. Research has shown that certain derivatives possess significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at levels comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Comparative Biological Activity Table

Compound Target Activity K_i (μM) MIC (µg/mL)
This compound5-HT1A receptorAntidepressant-like2.30N/A
Related Compound AStaphylococcus aureusAntibacterialN/A62.5
Related Compound BE. coliAntibacterialN/A78.12

In Silico Studies

Computational studies have been employed to further understand the binding interactions between this compound and its target receptors. Molecular docking simulations suggest that the hydroxyl group in the compound may facilitate hydrogen bonding with receptor sites, enhancing binding stability .

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